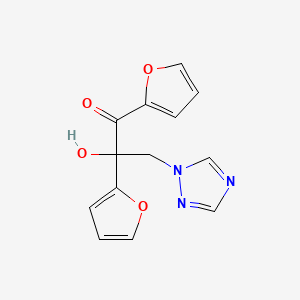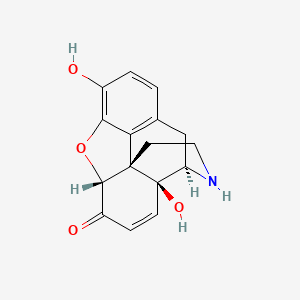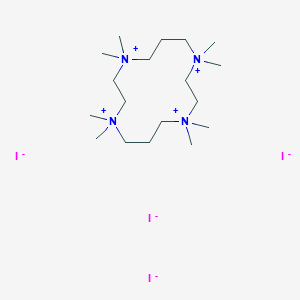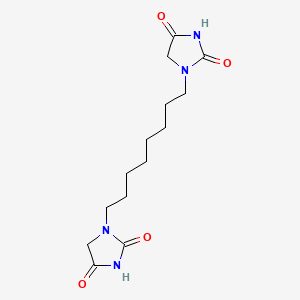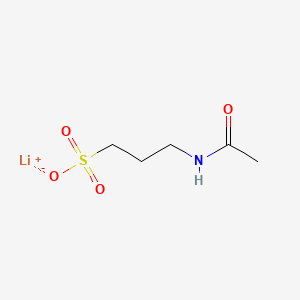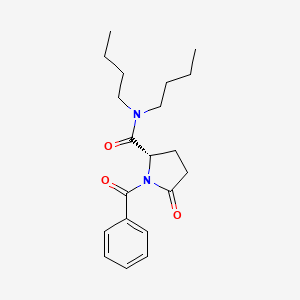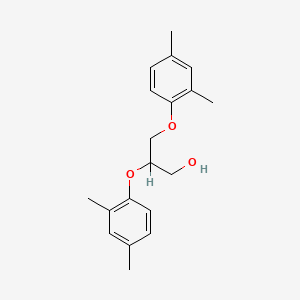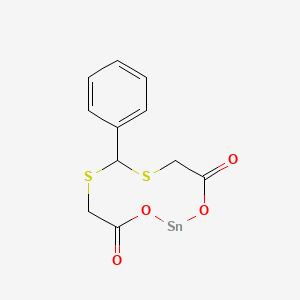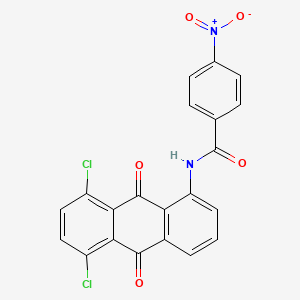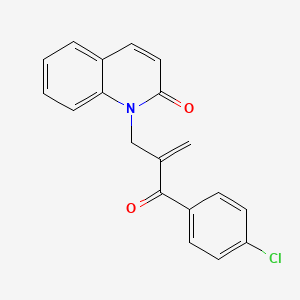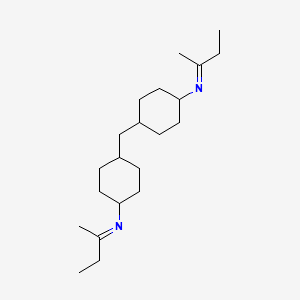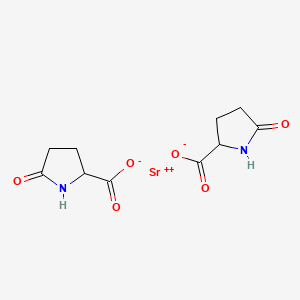
4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonic acid groups and a naphthalene backbone, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene derivatives followed by amination and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enable the compound to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 1-Naphthylamine-4-sulfonic acid
- 1-Amino-4-naphthalenesulfonic acid
Comparison: Compared to similar compounds, 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid is unique due to its dual sulfonic acid groups and the presence of a carbamoyl group. These structural features enhance its reactivity and binding affinity, making it more versatile in various applications.
Properties
CAS No. |
5690-13-1 |
|---|---|
Molecular Formula |
C21H16N2O7S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[(4-sulfonaphthalen-1-yl)carbamoylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c24-21(22-17-9-11-19(31(25,26)27)15-7-3-1-5-13(15)17)23-18-10-12-20(32(28,29)30)16-8-4-2-6-14(16)18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
SVARQRVYLMOZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NC(=O)NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



